
1-(2-Chloro-6-(trifluoromethyl)phenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloro-6-(trifluoromethyl)phenyl)propan-2-one is an organic compound with a unique structure that includes a trifluoromethyl group, a chloro substituent, and a propanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-6-(trifluoromethyl)phenyl)propan-2-one typically involves the reaction of 2-chloro-6-(trifluoromethyl)benzaldehyde with a suitable ketone precursor under acidic or basic conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where the benzaldehyde is reacted with acetone in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts acylation reactions, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products, with careful control of temperature, pressure, and catalyst concentration.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Chloro-6-(trifluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
1-(2-Chloro-6-(trifluoromethyl)phenyl)propan-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(2-Chloro-6-(trifluoromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more easily. The chloro substituent may participate in hydrogen bonding or other interactions with target molecules, influencing the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-(trifluoromethyl)phenyl)-2-propanone: Similar structure but with the trifluoromethyl group in a different position.
1-(2-(trifluoromethyl)phenyl)propan-2-one: Lacks the chloro substituent.
1-(2-chloro-4-(trifluoromethyl)phenyl)propan-2-one: Different position of the chloro and trifluoromethyl groups.
Uniqueness
1-(2-Chloro-6-(trifluoromethyl)phenyl)propan-2-one is unique due to the specific positioning of the chloro and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups provides a distinct set of properties that can be leveraged in various applications.
Propiedades
Fórmula molecular |
C10H8ClF3O |
|---|---|
Peso molecular |
236.62 g/mol |
Nombre IUPAC |
1-[2-chloro-6-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H8ClF3O/c1-6(15)5-7-8(10(12,13)14)3-2-4-9(7)11/h2-4H,5H2,1H3 |
Clave InChI |
DCJFGECNEDALPQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC1=C(C=CC=C1Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Furo[2,3-b]furan-2(3H)-one, tetrahydro-, cis-](/img/structure/B11718403.png)
![(1S,3aS,3bS,9aR,9bS,11aS)-1,9a-dihydroxy-11a-methyl-1H,2H,3H,3aH,3bH,4H,5H,7H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-one](/img/structure/B11718408.png)


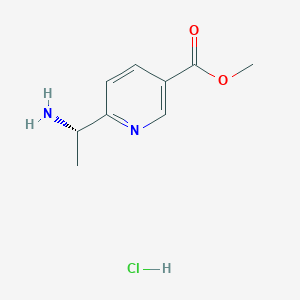
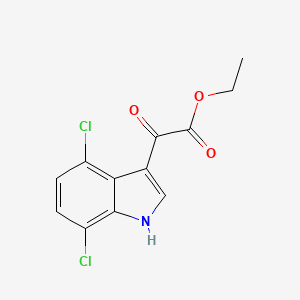
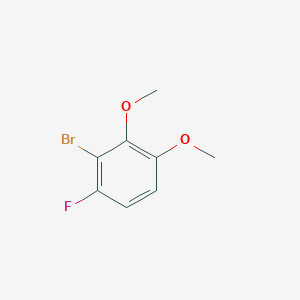
![(E)-N-[phenyl(1H-pyrrol-2-yl)methylidene]hydroxylamine](/img/structure/B11718424.png)
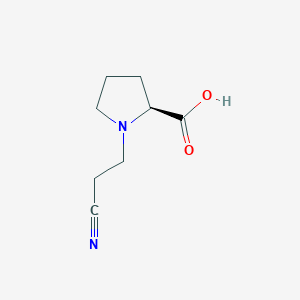

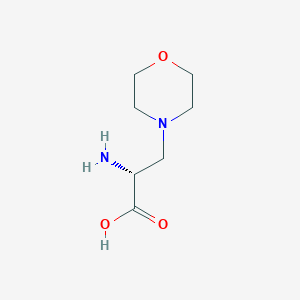

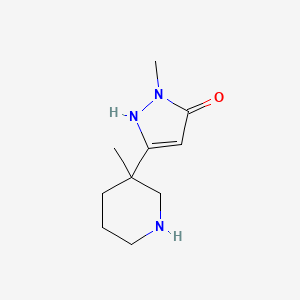
![N1-[(1R,2S)-2-phenylcyclopropyl]cyclohexane-1,4-diamine hydrochloride](/img/structure/B11718457.png)
